molecular formula C8H12O4 B6588132 Monobutyl fumarate CAS No. 68186-71-0

Monobutyl fumarate

Cat. No.: B6588132
CAS No.: 68186-71-0
M. Wt: 172.18 g/mol
InChI Key: UTOVMEACOLCUCK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Monobutyl fumarate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Monobutyl fumarate has several applications in scientific research:

Mechanism of Action

The mechanism by which monobutyl fumarate exerts its effects involves its interaction with cellular pathways. It can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress . This activation leads to the expression of antioxidant proteins that protect against oxidative damage.

Comparison with Similar Compounds

Monobutyl fumarate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its industrial applications and potential in scientific research.

Biological Activity

Monobutyl fumarate (MBF) is a fumarate derivative with notable biological activity, particularly in therapeutic contexts. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 16062-88-7

This compound exhibits biological activity primarily through its interaction with metabolic pathways and enzymes. It is known to act as an allosteric modulator of certain enzymes, influencing metabolic processes.

  • Allosteric Regulation : Similar to other fumarate analogs, MBF can modulate the activity of malic enzymes (m-NAD(P)-ME), which are crucial for cellular metabolism. Research indicates that MBF may enhance enzyme activity by binding to specific allosteric sites, thereby facilitating metabolic processes related to energy production and biosynthesis .
  • Antioxidant Activity : MBF has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a significant role in cellular defense against oxidative stress. Activation of this pathway leads to increased expression of antioxidant proteins, contributing to cellular protection .

Biological Effects

The biological effects of this compound can be categorized into several key areas:

  • Therapeutic Potential : MBF has been investigated for its potential use in treating conditions such as multiple sclerosis and psoriasis, similar to its analogs like dimethyl fumarate (DMF). Studies indicate that MBF may have immunomodulatory effects that could benefit autoimmune conditions .
  • Antimicrobial Properties : Research has demonstrated that MBF exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its efficacy was compared to traditional preservatives like potassium sorbate, showing promising results in inhibiting microbial growth .

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
Allosteric ModulationEnhances m-NAD(P)-ME enzyme activity
Antioxidant ActivityActivates NRF2 pathway, increasing antioxidant defenses
Antimicrobial EfficacyInhibits growth of various microorganisms
Therapeutic ApplicationsPotential treatment for autoimmune diseases like multiple sclerosis and psoriasis

Case Study: Immunomodulatory Effects

A study explored the immunomodulatory effects of this compound in a mouse model of multiple sclerosis. The results indicated that MBF treatment led to reduced inflammation and improved neurological function compared to control groups. This suggests a potential role for MBF in managing autoimmune conditions through modulation of immune responses.

Properties

CAS No.

68186-71-0

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-butoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)

InChI Key

UTOVMEACOLCUCK-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=CC(=O)O

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCOC(=O)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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